molecular formula C27H28N2O B14208822 1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl- CAS No. 827015-75-8

1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-

Cat. No.: B14208822
CAS No.: 827015-75-8
M. Wt: 396.5 g/mol
InChI Key: RKQKIQROAPOIFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale synthesis often requires careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to ensure high yield and consistency. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce various hydroindole compounds .

Mechanism of Action

The mechanism of action of 1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

827015-75-8

Molecular Formula

C27H28N2O

Molecular Weight

396.5 g/mol

IUPAC Name

3-[[4-(2-methoxyphenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole

InChI

InChI=1S/C27H28N2O/c1-30-26-14-8-6-11-22(26)20-15-17-29(18-16-20)19-24-23-12-5-7-13-25(23)28-27(24)21-9-3-2-4-10-21/h2-14,20,28H,15-19H2,1H3

InChI Key

RKQKIQROAPOIFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCN(CC2)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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